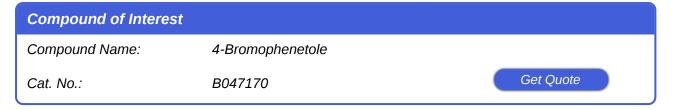


In-Depth Spectroscopic Analysis of 4-Bromophenetole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **4-Bromophenetole** (CAS No: 588-96-5), a key intermediate in organic synthesis and drug development. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the necessary information for the accurate identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-Bromophenetole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **4-Bromophenetole** provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by signals corresponding to the aromatic protons and the ethyl group.[1]



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.33	Doublet	2H	Ar-H (ortho to -Br)
~6.75	Doublet	2H	Ar-H (ortho to - OCH ₂ CH ₃)
~3.97	Quartet	2H	-OCH ₂ CH ₃
~1.39	Triplet	3H	-OCH2CH3

Solvent: CDCl₃, Reference: TMS at 0 ppm. Data is compiled from spectra recorded at 90 MHz and 400 MHz.[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the carbon framework of **4-Bromophenetole**. Due to the molecule's symmetry, four signals are observed for the aromatic carbons and two for the ethyl group.

Chemical Shift (δ) ppm	Assignment	
~158	C-O (aromatic)	
~132	C-H (aromatic, ortho to -Br)	
~116	C-H (aromatic, ortho to -OCH2CH₃)	
~113	C-Br (aromatic)	
~64	-OCH₂CH₃	
~15	-OCH₂CH₃	

Solvent: CDCl₃. Data is based on typical chemical shifts for substituted aromatic ethers.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromophenetole** highlights the presence of its key functional groups through characteristic absorption bands.



Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2980-2850	Medium-Strong	Aliphatic C-H stretch (-CH ₂ , -CH ₃)
1600-1585	Medium	Aromatic C=C stretch
1500-1400	Medium	Aromatic C=C stretch
1240	Strong	Aryl-O (asymmetric) stretch
1040	Strong	Aryl-O (symmetric) stretch
825	Strong	para-disubstituted C-H bend (out-of-plane)
~520	Weak	C-Br stretch

Sample preparation: Liquid film or KBr pellet.[2][3]

Mass Spectrometry (MS)

The mass spectrum of **4-Bromophenetole** provides information about its molecular weight and fragmentation pattern, confirming its elemental composition. A characteristic feature is the presence of two molecular ion peaks of nearly equal intensity due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).[4]



m/z	Relative Intensity	Assignment
202	~98%	[M+2] ⁺ molecular ion (with ⁸¹ Br)
200	100%	[M] ⁺ molecular ion (with ⁷⁹ Br)
174	High	[M - C ₂ H ₄] ⁺ (Loss of ethylene)
172	High	[M - C ₂ H ₄] ⁺ (Loss of ethylene)
145/143	Moderate	[M - C ₂ H ₄ - CO] ⁺
93	Moderate	[C ₆ H ₅ O] ⁺
65	Moderate	[C5H5]+

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of **4-Bromophenetole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of 4-Bromophenetole in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

- Instrument: 300-500 MHz NMR Spectrometer.
- Parameters:



Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: 30-45 degrees

Acquisition time: 2-4 seconds

¹³C NMR Spectroscopy:

Instrument: 75-125 MHz NMR Spectrometer.

· Parameters:

Number of scans: 1024-4096 (or more, depending on concentration)

Relaxation delay: 2-5 seconds

Pulse width: 30-45 degrees

Acquisition time: 1-2 seconds

Proton decoupling: Broadband decoupling is applied to simplify the spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
- Record a background spectrum of the empty ATR crystal.
- Place a small drop of liquid **4-Bromophenetole** directly onto the crystal.
- Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
- Clean the crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.



Mass Spectrometry (MS)

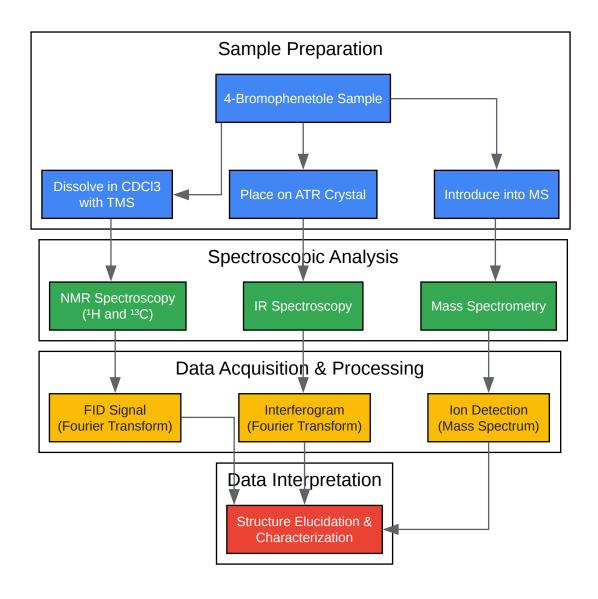
Electron Ionization (EI)-Mass Spectrometry:

- Sample Introduction: Introduce a small amount of 4-Bromophenetole into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
 mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Bromophenetole**.





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